molecular formula C12H17I B1626424 1-Iodo-2,4-bis(propan-2-yl)benzene CAS No. 2100-20-1

1-Iodo-2,4-bis(propan-2-yl)benzene

Cat. No.: B1626424
CAS No.: 2100-20-1
M. Wt: 288.17 g/mol
InChI Key: FOQSTELRKYHMFD-UHFFFAOYSA-N
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Description

1-Iodo-2,4-bis(propan-2-yl)benzene is an organic compound with the molecular formula C12H17I. It is a derivative of benzene, where two isopropyl groups are attached to the benzene ring at the 2 and 4 positions, and an iodine atom is attached at the 1 position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodo-2,4-bis(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the iodination of 2,4-bis(propan-2-yl)benzene. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as nitric acid (HNO3) or hydrogen peroxide (H2O2), under controlled conditions to introduce the iodine atom into the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2,4-bis(propan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding 2,4-bis(propan-2-yl)benzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2,4-bis(propan-2-yl)benzene derivatives.

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of 2,4-bis(propan-2-yl)benzene.

Scientific Research Applications

1-Iodo-2,4-bis(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-iodo-2,4-bis(propan-2-yl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the iodine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product. The isopropyl groups can influence the reactivity and stability of the compound through steric and electronic effects.

Comparison with Similar Compounds

1-Iodo-2,4-bis(propan-2-yl)benzene can be compared with other similar compounds, such as:

    1-Iodo-2,6-bis(propan-2-yl)benzene: Similar structure but different substitution pattern, leading to different reactivity.

    1-Bromo-2,4-bis(propan-2-yl)benzene: Bromine instead of iodine, affecting the compound’s reactivity and applications.

    2,4-Diisopropylphenol: Lacks the iodine atom, resulting in different chemical properties and uses.

These comparisons highlight the unique properties of this compound, such as its specific reactivity due to the presence of the iodine atom and the influence of the isopropyl groups on its chemical behavior.

Properties

IUPAC Name

1-iodo-2,4-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17I/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQSTELRKYHMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)I)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475947
Record name 1-Iodo-2,4-di(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100-20-1
Record name 1-Iodo-2,4-di(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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